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molecular formula C14H14O2 B8756653 1-Naphthalenebutyric acid CAS No. 781-74-8

1-Naphthalenebutyric acid

Cat. No. B8756653
M. Wt: 214.26 g/mol
InChI Key: LZVCOUNJXYIOQA-UHFFFAOYSA-N
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Patent
US06410592B1

Procedure details

To 4-(1-naphthyl)butanoic acid (3.52 g) was added polyphosphoric acid (35.0 g) and the mixture was stirred at 40° C. for 20 h. The reaction was then diluted with water (200 cm3) and extracted with dichloromethane (3×100 cm3). The organic extracts were washed with water, aqueous sodium hydrogen carbonate solution (0.5 M) and then saturated aqueous sodium chloride solution. It was then dried (Na2SO4) and the solvent was removed under reduced pressure to afford the title compound as an oil that solidified on standing (3.09 g).
Quantity
3.52 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1>O>[C:14]1(=[O:16])[C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:1]=2[CH2:11][CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CCCC(=O)O
Name
polyphosphoric acid
Quantity
35 g
Type
reactant
Smiles
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 cm3)
WASH
Type
WASH
Details
The organic extracts were washed with water, aqueous sodium hydrogen carbonate solution (0.5 M)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was then dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(CCCC=2C3=CC=CC=C3C=CC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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